

# Physical and chemical properties of 5-Chloro-2-methyl-3-nitropyridine.

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## Compound of Interest

Compound Name: 5-Chloro-2-methyl-3-nitropyridine

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An In-depth Technical Guide to the Physical and Chemical Properties of **5-Chloro-2-methyl-3-nitropyridine**

Disclaimer: Publicly available experimental data for the physical and chemical properties of **5-Chloro-2-methyl-3-nitropyridine** (CAS No. 1211533-93-5) is limited. The Safety Data Sheet for this compound indicates that data for many physical properties is not available.<sup>[1]</sup> This guide provides available information on the target compound and supplements it with data from its well-characterized isomer, 2-Chloro-5-methyl-3-nitropyridine (CAS No. 23056-40-8), for illustrative purposes. Properties of isomers can differ significantly, and any data presented for the isomer should be interpreted with caution.

## Introduction

**5-Chloro-2-methyl-3-nitropyridine** is a substituted pyridine derivative containing chloro, methyl, and nitro functional groups. Such compounds are of significant interest to researchers in medicinal chemistry and materials science as versatile intermediates for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable building block. This guide summarizes the known physical and chemical properties of this compound and its close isomers, provides exemplary experimental protocols, and illustrates key chemical principles.

## Physical Properties

Detailed experimental physical property data for **5-Chloro-2-methyl-3-nitropyridine** is largely unavailable in public literature and databases.<sup>[1]</sup> For the purpose of providing a reference point, the physical properties of the related isomer, 2-Chloro-5-methyl-3-nitropyridine, are summarized in the table below.

Table 1: Physical Properties of 2-Chloro-5-methyl-3-nitropyridine (Isomer of the Target Compound)

Property	Value	Source(s)
CAS Number	23056-40-8	
Molecular Formula	C <sub>6</sub> H <sub>5</sub> CIN <sub>2</sub> O <sub>2</sub>	
Molecular Weight	172.57 g/mol	
Appearance	Beige powder or white to orange to green powder/crystal	[2]
Melting Point	45-51 °C	[2]
Boiling Point	290.8 °C at 760 mmHg	[2]
Density	1.4 ± 0.1 g/cm <sup>3</sup>	[2]
Flash Point	129.7 ± 25.9 °C	[2]
Vapor Pressure	0.00353 mmHg at 25°C	[2]

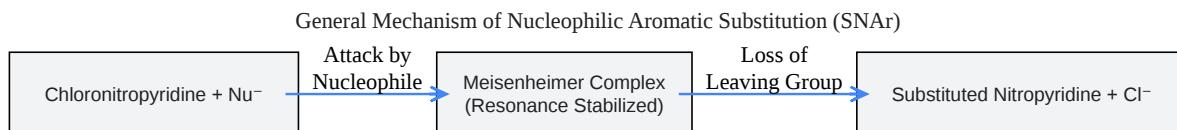
## Chemical Properties and Reactivity

The chemical reactivity of **5-Chloro-2-methyl-3-nitropyridine** is dictated by the interplay of its functional groups on the pyridine ring. The pyridine nitrogen and the nitro group are strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

## Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group and the inherent electron deficiency of the pyridine ring activates the chlorine atom for displacement by nucleophiles. This is a cornerstone of the chemistry of chloronitropyridines. The rate and feasibility of this substitution

are highly dependent on the relative positions of the nitro group and the leaving group. While specific kinetic data for **5-Chloro-2-methyl-3-nitropyridine** is not available, studies on other chloronitropyridine isomers have shown that the substitution proceeds efficiently when the leaving group is ortho or para to the nitro group, as this allows for the stabilization of the negative charge in the Meisenheimer intermediate.



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*General SNAr mechanism on a chloronitropyridine.*

## Reduction of the Nitro Group

The nitro group of **5-Chloro-2-methyl-3-nitropyridine** can be readily reduced to an amino group, providing access to aminopyridine derivatives. These are valuable precursors for the synthesis of a wide range of biologically active molecules.<sup>[3]</sup> Common reducing agents for this transformation include:

- Catalytic hydrogenation (e.g., H<sub>2</sub>, Pd/C)
- Metals in acidic media (e.g., Fe/HCl, Sn/HCl)
- Sodium dithionite (Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>)

The choice of reducing agent can be critical to avoid the reduction of other functional groups.

## Other Reactions

The methyl group on the pyridine ring can also undergo reactions such as oxidation to a carboxylic acid under strong oxidizing conditions.<sup>[3]</sup>

## Synthesis and Experimental Protocols

While a specific synthesis protocol for **5-Chloro-2-methyl-3-nitropyridine** was not found in the searched literature, a representative procedure for the synthesis of its isomer, 2-Chloro-5-methyl-3-nitropyridine, is detailed below. This provides insight into the general synthetic strategies for this class of compounds.

#### Exemplary Protocol: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

This synthesis involves the chlorination of 2-hydroxy-5-methyl-3-nitropyridine.

##### Materials and Reagents:

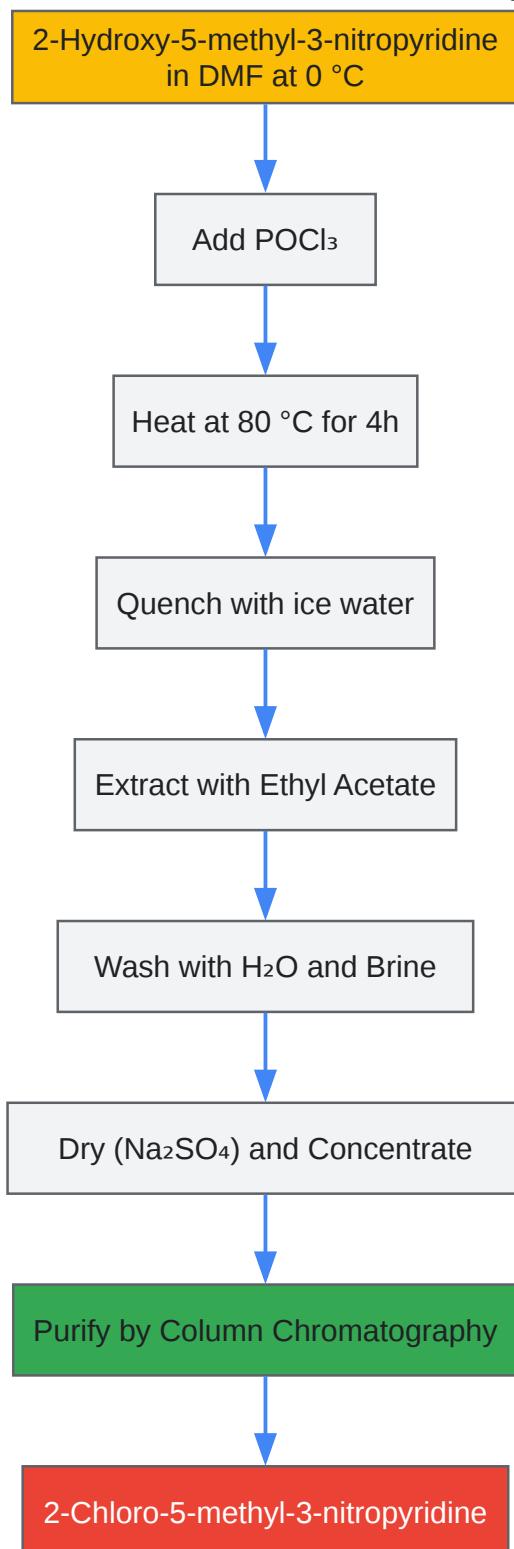
- 2-hydroxy-5-methyl-3-nitropyridine
- Phosphoryl chloride ( $\text{POCl}_3$ )
- N,N-dimethylformamide (DMF)
- Ethyl acetate
- Water
- Brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

##### Procedure:

- A solution of 2-hydroxy-5-methyl-3-nitropyridine (5.00 g, 0.032 mol) in N,N-dimethylformamide (30 mL) is cooled to 0 °C in an ice bath.[2]
- Phosphoryl chloride (7.4 g, 0.049 mol) is added to the cooled solution.[2]
- The reaction mixture is allowed to slowly warm to room temperature and is then heated at 80 °C for 4 hours.[2]

- After cooling to room temperature, the reaction is quenched by carefully pouring it into ice water.[2]
- The aqueous mixture is extracted with ethyl acetate (3 x 50 mL).[2]
- The combined organic extracts are washed with water and then with a brine solution.[2]
- The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude product.[2]
- The crude product is purified by column chromatography on silica gel to afford 2-Chloro-5-methyl-3-nitropyridine as a pale yellow solid.[2]

## Exemplary Synthesis Workflow for a Chloromethylnitropyridine

[Click to download full resolution via product page](#)*Exemplary synthesis of a chloromethylnitropyridine.*

## Safety and Handling

As with any chemical, **5-Chloro-2-methyl-3-nitropyridine** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[\[1\]](#)

## Conclusion

**5-Chloro-2-methyl-3-nitropyridine** is a potentially useful chemical intermediate, though detailed information on its physical properties is currently lacking in the public domain. Its chemical behavior is expected to be governed by the principles of nucleophilic aromatic substitution and nitro group reduction, similar to other chloronitropyridine derivatives. The data and protocols provided for its isomer, 2-Chloro-5-methyl-3-nitropyridine, offer a valuable, albeit indirect, reference for researchers working with this class of compounds. Further experimental investigation is required to fully characterize the properties of **5-Chloro-2-methyl-3-nitropyridine**.

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## References

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